Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate

Description

Overview of Sodium 2-Methyl-2-(1,3-Thiazol-2-yl)Propanoate

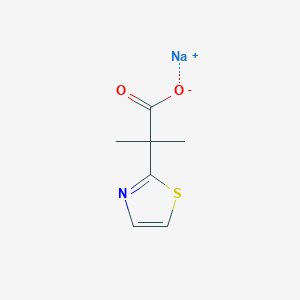

This compound (CAS: 2044796-55-4) is a heterocyclic sodium salt with the molecular formula C₇H₈NNaO₂S and a molecular weight of 193.2 g/mol . Its structure features a 1,3-thiazole ring —a five-membered aromatic system containing sulfur and nitrogen atoms—linked to a branched carboxylate group (Figure 1). The sodium counterion enhances solubility in polar solvents, making it suitable for synthetic and catalytic applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈NNaO₂S |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | Sodium 2-methyl-2-(thiazol-2-yl)propanoate |

| SMILES | [Na+].CC(C)(C(=O)[O-])C1=NC=CS1 |

| Aromatic System | 1,3-Thiazole |

The compound’s reactivity is influenced by the electron-rich thiazole ring, which participates in electrophilic substitution and coordination chemistry.

Historical Context of Thiazole Derivatives in Chemical Research

Thiazoles were first synthesized in 1887 by Hantzsch and Weber, who demonstrated their structural analogy to pyridine. Early research focused on natural products like vitamin B1 (thiamine) , which contains a thiazole moiety essential for metabolic functions. By the mid-20th century, synthetic thiazole derivatives gained prominence in drug discovery, exemplified by sulfathiazole (antibacterial) and ritonavir (antiretroviral).

The development of this compound reflects advancements in heterocyclic salt synthesis , particularly for applications requiring water-soluble intermediates. For instance, its carboxylate group enables facile functionalization in peptide coupling reactions.

Significance in Heterocyclic Chemistry Research

Thiazole derivatives are pivotal in heterocyclic chemistry due to their:

- Aromatic Stability : The thiazole ring exhibits resonance stabilization, with calculated π-electron density maxima at the 2- and 4-positions.

- Coordination Capacity : Nitrogen and sulfur atoms act as ligands for transition metals, enabling catalytic applications.

- Bioisosteric Potential : Thiazoles often replace benzene rings in drug design to modulate solubility and bioavailability.

This compound serves as a model compound for studying carboxylate-thiazole interactions , particularly in metal-organic frameworks (MOFs) and enzyme-mimetic catalysts. Its sodium ion further facilitates ionic bonding in supramolecular assemblies.

Related Thiazole-Containing Compounds

Table 2: Structurally Similar Thiazole Derivatives

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate | C₇H₈NNaO₂S | Methyl group at thiazole 4-position |

| 2-Methyl-2-(1,3-thiazol-2-yl)propanoic acid | C₇H₉NO₂S | Free carboxylic acid form |

| Methyl 2-(1,3-thiazol-2-yl)propanoate | C₇H₉NO₂S | Methyl ester instead of sodium salt |

These analogs highlight the versatility of thiazole-carboxylate hybrids. For example, 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid (CAS: 1057075-87-2) is a precursor in antiviral drug synthesis, while its methyl ester (CAS: N/A) is used in polymer chemistry. Patent US10351556B2 further illustrates the utility of thiazole derivatives in synthesizing protease inhibitors.

Properties

IUPAC Name |

sodium;2-methyl-2-(1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Na/c1-7(2,6(9)10)5-8-3-4-11-5;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLZZLYXUNFNFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044796-55-4 | |

| Record name | sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is one of the most widely used methods for constructing the thiazole ring. This approach involves the condensation of α-haloketones or aldehydes with thioamides or thiourea to yield thiazole derivatives in high yields. The reaction mechanism typically involves:

- Nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone

- Cyclization through the attack of the amine nitrogen on the carbonyl carbon

- Dehydration to form the thiazole ring

This classic approach can be modified to produce various substituted thiazoles by varying the starting materials.

Alternative Thiazole Ring Formation Methods

Several alternative methods for thiazole ring formation exist, including:

- Gabriel synthesis: Condensation of α-aminonitriles with carbon disulfide

- Cook-Heilbron synthesis: Reaction of α-aminonitriles with thioamides or thioketones

- Cyclization of thioureas with α-halo carbonyl compounds

These methods provide versatile approaches to synthesizing the thiazole core structure found in this compound.

Preparation of 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid

The synthesis of this compound typically begins with the preparation of the parent carboxylic acid, 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid (CAS: 1057075-87-2).

Method 1: Modified Hantzsch Thiazole Synthesis

This approach uses a modified Hantzsch thiazole synthesis starting with appropriate precursors to generate the thiazole ring with the desired substitution pattern:

- Reaction of 2-methyl-2-cyanopropanoic acid or its ester derivative with hydrogen sulfide to form the corresponding thioamide

- Condensation of the thioamide with α-haloketone or α-haloaldehyde to form the thiazole ring

- Hydrolysis of any ester group (if present) to obtain 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid

Method 2: Using Thiourea Derivatives

An alternative approach involves:

- Reaction of 2-methyl-2-carboxypropanoic acid with thionyl chloride to form the acid chloride

- Treatment with thiourea to form an acylthiourea intermediate

- Cyclization under appropriate conditions to form the thiazole ring

Conversion to Sodium Salt

Once 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid has been synthesized, the conversion to its sodium salt can be accomplished through several methods:

Direct Neutralization Method

This is the most straightforward approach for converting the carboxylic acid to its sodium salt:

- Dissolve 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid in an appropriate solvent (water, methanol, or a mixture)

- Add a stoichiometric amount of sodium hydroxide or sodium carbonate solution with careful pH monitoring

- Concentrate the solution to precipitate the sodium salt

- Purify by recrystallization from an appropriate solvent system

The pH control is critical in this method to ensure complete neutralization without degradation of the thiazole ring.

Sodium Alkoxide Method

An alternative approach uses sodium alkoxides:

- Dissolve 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid in anhydrous alcohol (typically methanol or ethanol)

- Add sodium methoxide or ethoxide (either prepared in situ from sodium metal or used as a commercial solution)

- Allow the reaction to proceed at room temperature with stirring

- Isolate the sodium salt by evaporation of the solvent and purify by recrystallization

This method is advantageous when anhydrous conditions are preferred.

Ion Exchange Method

For larger scale preparations or when higher purity is required:

- Prepare a solution of 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid

- Pass through a column packed with sodium-form cation exchange resin

- Collect and concentrate the eluate containing the sodium salt

- Purify the product as needed

Specific Preparation Protocols

Optimized Synthesis Protocol

Based on the methods discussed above, the following optimized protocol can be used for the preparation of this compound:

Step 1: Preparation of 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid

- In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 2-methyl-2-cyanopropanoic acid (10 g) and dissolve in methanol (100 mL)

- Pass hydrogen sulfide gas through the solution at 0-5°C for 2 hours

- Add chloroacetaldehyde (1.1 eq) and sodium acetate (1.2 eq)

- Heat the mixture under reflux for 3-4 hours

- Cool, concentrate under reduced pressure, and acidify with acetic acid to pH 6

- Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent

Step 2: Conversion to Sodium Salt

- Dissolve the purified 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid (5 g) in methanol (50 mL)

- Add sodium hydroxide (1.0 eq, 1M solution) dropwise at room temperature with stirring

- Continue stirring for 1-2 hours and monitor by pH measurement to ensure complete neutralization

- Concentrate the solution under reduced pressure

- Add acetone or diethyl ether to precipitate the sodium salt

- Filter, wash with cold acetone, and dry under vacuum

Alternative Direct Synthesis Method

In some cases, direct synthesis methods might be employed:

- React sodium 2-methyl-2-cyanopropanoate with hydrogen sulfide to form the thioamide sodium salt

- Condense with α-haloaldehyde or ketone to form the thiazole ring directly with the sodium carboxylate group intact

- Purify the product through appropriate techniques

This method requires careful control of reaction conditions to prevent side reactions.

Purification and Characterization

Purification Techniques

Several purification techniques can be employed depending on the scale and required purity:

- Recrystallization : Using appropriate solvent systems such as methanol/acetone, methanol/diethyl ether, or water/ethanol

- Column chromatography : For intermediate purification steps, particularly for the acid precursor

- Dissolution-precipitation : Exploiting solubility differences in various solvents

Characterization Data

The following table presents typical characterization data for this compound:

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Molecular Formula | C₇H₈NNaO₂S |

| Molecular Weight | 193.20 g/mol |

| Purity | ≥ 95% |

| Storage Temperature | Room temperature |

| Melting Point | Characteristic decomposition |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic data that would confirm the identity and purity of the compound include:

- ¹H NMR : Would show characteristic signals for the thiazole ring protons (typically between 7-8 ppm) and the methyl groups (around 1.5-2.0 ppm)

- ¹³C NMR : Would display signals for the thiazole carbons, quaternary carbon, methyl carbons, and carboxylate carbon

- IR Spectroscopy : Would show characteristic bands for the carboxylate group (~1600-1650 cm⁻¹) and the thiazole ring

- Mass Spectrometry : Would confirm the molecular weight and fragmentation pattern

Optimization Considerations and Scale-up

When preparing this compound on a larger scale, several factors should be considered:

Reaction Parameters Optimization

The following table summarizes key parameters that can be optimized to improve yield and purity:

| Parameter | Range | Optimal Conditions | Effect |

|---|---|---|---|

| Temperature | 0-80°C | 25-30°C for salt formation | Higher temperatures may cause degradation |

| pH | 6-8 | 7.0-7.5 | Critical for complete neutralization |

| Solvent | Various | Methanol or water/methanol | Affects solubility and crystallization |

| Reaction Time | 1-24 h | 2-3 h for neutralization | Longer times may not improve yield |

| Stoichiometry | 0.9-1.1 eq NaOH | 1.0-1.05 eq | Slight excess may ensure complete reaction |

Scale-up Considerations

When scaling up the synthesis:

- Heat transfer becomes more critical - ensure adequate mixing and temperature control

- The rate of addition of reagents may need to be adjusted to control exotherms

- Solvent volumes might be optimized to increase throughput

- Filtration and drying steps may require specialized equipment

- Quality control measures become more important to ensure batch-to-batch consistency

Chemical Reactions Analysis

Types of Reactions

Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Thiazole Derivatives

Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate is primarily used as a building block in the synthesis of more complex thiazole derivatives. The thiazole ring structure is essential for developing various biologically active compounds. Its role in chemical reactions often involves acting as a nucleophile or electrophile, facilitating the formation of new chemical bonds.

Biological Applications

Antimicrobial and Anticancer Properties

Research has demonstrated that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound interacts with biological molecules such as DNA and proteins, which may lead to inhibition of certain enzymes involved in metabolic pathways, contributing to its anticancer effects.

Medicinal Chemistry

Therapeutic Potential

Thiazole derivatives synthesized from this compound have been explored for their therapeutic potential in treating various diseases. Notably, they are being investigated for their efficacy against cancer and infectious diseases. The compound's ability to modulate receptor activity and influence cellular signaling pathways further enhances its medicinal value.

Industrial Applications

Production of Dyes and Biocides

In industrial settings, this compound is utilized in the production of dyes and biocides. Its chemical properties allow it to act as a reaction accelerator in various chemical processes. Additionally, it serves as a non-ionic organic buffering agent used in cell cultures, maintaining pH levels conducive to biological experiments .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for thiazole derivatives |

| Biological Activity | Antimicrobial and anticancer properties |

| Medicinal Chemistry | Therapeutic potential against various diseases |

| Industrial Use | Production of dyes, biocides, and buffering agents |

Case Studies

-

Anticancer Activity Study

A study evaluating the anticancer properties of thiazole derivatives synthesized from this compound demonstrated significant cytotoxic effects against several cancer cell lines. The results indicated that these derivatives could potentially serve as lead compounds for new cancer therapies. -

Antimicrobial Efficacy Research

Another research project focused on the antimicrobial efficacy of this compound against common pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate involves its interaction with biological molecules. The thiazole ring can bind to DNA and proteins, affecting their function . It may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate and analogous thiazole-containing propanoic acid derivatives:

Table 1: Key Comparisons

Key Observations:

Structural Variations: The sodium salt’s branched structure and ionic character distinguish it from linear esters (e.g., Ethyl 2-(thiazol-2-yl)propanoate) and amino acid derivatives (e.g., 3-[Phenyl(thiazol-2-yl)amino]propanoic acid). The branching reduces steric hindrance compared to compounds with bulky substituents (e.g., acetyl or p-tolyl groups) . Substituted thiazoles (e.g., 5-acetyl-4-methyl in ) introduce electronic effects that alter reactivity and binding affinity, whereas the sodium salt’s unsubstituted thiazole offers simplicity for functionalization .

Solubility: The sodium salt exhibits superior water solubility due to its ionic nature, making it preferable for formulations requiring aqueous compatibility. In contrast, ester derivatives (e.g., Ethyl 2-(thiazol-2-yl)propanoate) are more lipophilic, suited for non-polar applications .

Synthesis and Commercial Availability :

- The sodium salt is synthesized via straightforward hydrolysis of its methyl ester precursor, a process less complex than multi-step reactions required for substituted thiazoles (e.g., ) .

- Commercial availability is well-documented for the sodium salt (multiple suppliers in China, the U.S., and Europe), whereas niche derivatives (e.g., 3-ethoxy variants) are less accessible .

Biological Activity :

Biological Activity

Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate is a sodium salt derivative of a thiazole-containing compound, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₇H₈NNaO₂S

- Molecular Weight : Approximately 195.2 g/mol

- Structure : The compound features a thiazole ring, which is critical for its biological activity due to the presence of nitrogen and sulfur atoms.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Molecules : The thiazole ring can bind to DNA and proteins, influencing their functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.

- Receptor Modulation : The compound can interact with various receptors, affecting cellular signaling pathways.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens:

- Bacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and resistant strains like MRSA.

- Fungal Activity : Exhibits antifungal properties against drug-resistant Candida strains.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties , particularly against various cancer cell lines:

- Cell Lines Tested :

- Caco-2 (colorectal adenocarcinoma)

- A549 (lung adenocarcinoma)

The compound demonstrated varying degrees of cytotoxicity, with studies reporting an IC50 value less than that of standard chemotherapeutic agents like doxorubicin in certain cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their structural features. Key findings include:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Compound 13 | Hydrophobic contacts with Bcl-2 protein | Anticancer activity against Jurkat cells |

| Compound 24b | Methyl group at position 4 | Enhanced anticancer efficacy against HCT-15 cells |

| This compound | Thiazole ring with sodium salt | Broad-spectrum antimicrobial and anticancer activity |

Case Studies

-

Anticancer Efficacy Against Caco-2 Cells :

- In a study where cells were treated with various concentrations of this compound, it was observed that treatment significantly reduced cell viability compared to untreated controls (p < 0.001).

- The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

- Antimicrobial Testing :

Q & A

Q. Basic Research Focus

- Collision Cross-Section (CCS) : Predict using ion mobility-mass spectrometry (IM-MS) calibrated with known standards .

- LogP and Solubility : Employ tools like MarvinSketch or ACD/Labs with QSPR models based on SMILES (CC(C)(C1=NC=CS1)C(=O)O) .

Advanced Research Focus

Use molecular dynamics (MD) simulations to study solvation effects or density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions. Compare results with experimental IR/Raman spectra .

How can intermolecular interactions influence the stability of this compound?

Basic Research Focus

Analyze hydrogen-bonding networks via X-ray diffraction. The sodium ion likely coordinates with carboxylate oxygens, while thiazole N or S atoms form weak interactions with adjacent molecules .

Advanced Research Focus

Apply graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and correlate with thermal stability (TGA/DSC data) .

What strategies are recommended for studying bioactivity given limited literature data?

Basic Research Focus

Leverage structural analogs (e.g., thiazole-containing amino acids) as reference compounds. Screen for antimicrobial or enzyme-inhibitory activity using in vitro assays (e.g., MIC tests, kinase inhibition) .

Advanced Research Focus

Perform molecular docking against targets like COX-2 or bacterial dihydrofolate reductase, guided by the thiazole ring’s π-π stacking potential. Validate with SPR or ITC binding studies .

How do reaction conditions impact the regioselectivity of thiazole ring modifications?

Basic Research Focus

Control electrophilic substitution on the thiazole ring by adjusting pH and temperature. For example, bromination at the 5-position requires acetic acid as a solvent at 25°C .

Advanced Research Focus

Study substituent effects via Hammett plots or DFT calculations. Electron-withdrawing groups (e.g., -COO⁻) direct electrophiles to the 4-position of the thiazole .

What analytical workflows ensure reproducibility in synthesizing this compound?

Q. Basic Research Focus

- Quality Control : Use LC-MS to detect impurities (e.g., unreacted thiazole precursors).

- Standardization : Report yields based on isolated, lyophilized product with ≥95% purity (HPLC) .

Advanced Research Focus

Implement process analytical technology (PAT) like inline FTIR to monitor reaction progression and automate pH adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.